4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide
Overview
Description
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is a chemical compound with the molecular formula C6H12N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide typically involves the reaction of tetrahydrothiopyran derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for detecting amyloid fibrils.
Biology: Employed in studies of protein aggregation and misfolding, particularly in neurodegenerative diseases like Alzheimer’s.
Medicine: Investigated for its potential therapeutic effects in treating amyloid-related disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid deposits
Mechanism of Action
The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide involves its interaction with amyloid fibrils. The compound binds to the fibrils and exhibits fluorescence, allowing for the detection and quantification of amyloid deposits. This binding is facilitated by the unique chemical structure of the compound, which interacts with the β-sheet structure of amyloid fibrils.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxylic acid: Similar in structure but differs in the functional group attached to the thiane ring.
4-Cyano-1,1-dioxo-1lambda6-thiane-4-carboxylic acid: Contains a cyano group instead of an amino group.
Uniqueness
4-aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is unique due to its strong fluorescence when bound to amyloid fibrils, making it a valuable tool in amyloid research and diagnostics. Its ability to selectively bind to amyloid structures sets it apart from other similar compounds.
Properties
IUPAC Name |
4-amino-1,1-dioxothiane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c7-5(9)6(8)1-3-12(10,11)4-2-6/h1-4,8H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVFRYFPVXSHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.